

Spectroscopic Profile of 4Isopropoxyphenylboronic Acid: A Technical Overview

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Compound of Interest		
Compound Name:	4-Isopropoxyphenylboronic acid	
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Introduction

This technical guide provides a detailed overview of the spectroscopic data for **4-Isopropoxyphenylboronic acid**, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of direct experimental data for **4-Isopropoxyphenylboronic acid** in publicly accessible databases, this document presents a comprehensive analysis based on data from closely related structural analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering predicted spectral characteristics and detailed experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **4-Isopropoxyphenylboronic acid**. These predictions are derived from the analysis of structurally similar compounds, including 3-isopropoxyphenylboronic acid derivatives and 4-isopropylphenylboronic acid.

Table 1: Predicted ¹H NMR Data for **4-Isopropoxyphenylboronic acid**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	2H	Ar-H (ortho to - B(OH) ₂)
~6.9-7.0	Doublet	2H	Ar-H (ortho to -O-iPr)
~4.6-4.7	Septet	1H	-CH(CH ₃) ₂
~1.3-1.4	Doublet	6H	-CH(CH ₃) ₂
~5.0-6.0	Broad Singlet	2H	-B(OH)2

Table 2: Predicted ¹³C NMR Data for **4-Isopropoxyphenylboronic acid**

Chemical Shift (ppm)	Assignment
~160	Ar-C (para to -B(OH) ₂)
~137	Ar-C (ortho to -B(OH) ₂)
~125 (approx.)	Ar-C attached to Boron (often weak or not observed)
~115	Ar-C (ortho to -O-iPr)
~70	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

Table 3: Predicted IR Absorption Bands for 4-Isopropoxyphenylboronic acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (B(OH) ₂)
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1600-1580	Strong	C=C stretch (aromatic ring)
~1380-1320	Strong	B-O stretch
~1250	Strong	C-O stretch (aryl ether)
~1170	Medium	C-O stretch
~840	Strong	C-H bend (para-disubstituted benzene)

Mass Spectrometry (MS) Analysis

Direct experimental mass spectrometry data for **4-Isopropoxyphenylboronic acid** is not readily available. However, based on its structure, the following observations can be anticipated in an electron ionization (EI) mass spectrum:

- Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (C₉H₁₃BO₃, 180.09 g/mol) would be expected, though it may be weak due to facile fragmentation.
- Major Fragmentation Pathways:
 - Loss of water (H₂O) from the boronic acid moiety.
 - Loss of the isopropoxy group (-OCH(CH₃)₂) or an isopropyl radical (-CH(CH₃)₂).
 - Fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds such as **4-Isopropoxyphenylboronic acid**.



- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing or sonication.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition:
 - The spectrometer is tuned and locked to the deuterium signal of the solvent.
 - A standard one-pulse sequence is used to acquire the proton spectrum.
 - Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.
 - A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of ¹³C.
 - The spectral width is set to approximately 200-250 ppm.
 - Chemical shifts are referenced to the solvent signal.
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy
- Sample Preparation (ATR Method):



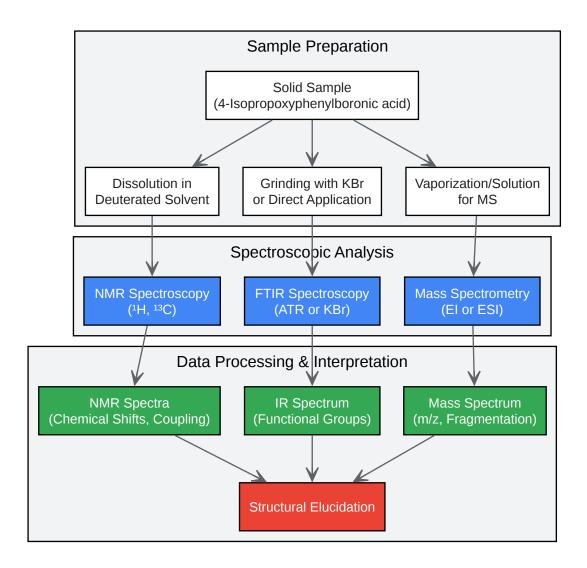
- A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
- A pressure clamp is applied to ensure good contact between the sample and the crystal.
 [1]
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[1]
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
- · Data Acquisition:
 - A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
 - The sample is then scanned, typically over a range of 4000-400 cm⁻¹.
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
 - The resulting spectrum is displayed in terms of transmittance or absorbance.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Ionization:
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase. This is a softer ionization technique that often preserves the molecular ion.



- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.



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